4-(3-(Diethylamino)propyl)aniline
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Overview
Description
4-[3-(diethylamino)propyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to an aniline moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(diethylamino)propyl]aniline typically involves the reaction of aniline with 3-(diethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Aniline+3-(diethylamino)propyl chloride→4-[3-(diethylamino)propyl]aniline+HCl
Industrial Production Methods
In an industrial setting, the production of 4-[3-(diethylamino)propyl]aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(diethylamino)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[3-(diethylamino)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(diethylamino)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N,N-Diethylaniline: An aniline derivative with two ethyl groups attached to the nitrogen atom.
4-(Diethylamino)aniline: Similar to 4-[3-(diethylamino)propyl]aniline but with the diethylamino group directly attached to the benzene ring.
Uniqueness
4-[3-(diethylamino)propyl]aniline is unique due to the presence of the propyl chain linking the diethylamino group to the aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3 |
InChI Key |
KPTHRKNNBQCZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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